(3-benzylphenyl)boronic Acid

Medicinal Chemistry Antiviral Drug Discovery Influenza

Researchers often encounter failed cross-couplings when using generic phenylboronic acids. (3-Benzylphenyl)boronic acid (CAS 173394-24-6) provides the precise meta-benzyl substitution required for target engagement and synthetic reliability. • Enables 4.6-fold improved neuraminidase inhibitor potency vs oseltamivir. • Meta-substitution ensures exclusive regioisomeric products in Suzuki-Miyaura couplings. • LogP 3.72 enhances membrane permeability for drug candidate synthesis. BenchChem ensures reliable supply chain with documented quality.

Molecular Formula C13H13BO2
Molecular Weight 212.05 g/mol
CAS No. 173394-24-6
Cat. No. B1278533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-benzylphenyl)boronic Acid
CAS173394-24-6
Molecular FormulaC13H13BO2
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)CC2=CC=CC=C2)(O)O
InChIInChI=1S/C13H13BO2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,15-16H,9H2
InChIKeyONYYAVJRRZKXDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Benzylphenyl)boronic Acid (CAS 173394-24-6) – Technical Baseline for Procurement


(3-Benzylphenyl)boronic acid (CAS 173394-24-6) is a meta-substituted arylboronic acid with the molecular formula C13H13BO2 and a molecular weight of 212.05 g/mol [1]. It is characterized by a benzyl group (-CH2-C6H5) attached to the meta-position of a phenylboronic acid core [1]. This structural arrangement imparts specific physicochemical properties, such as a calculated LogP of approximately 3.72 [1] and a predicted boiling point of 397.3±45.0 °C , which differentiate it from other regioisomers and analogs. It is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules in medicinal chemistry and materials science .

(3-Benzylphenyl)boronic Acid (CAS 173394-24-6) – The Risk of Uninformed Substitution


Substituting (3-benzylphenyl)boronic acid with a generic 'phenylboronic acid derivative' without rigorous verification can lead to experimental failure, invalid structure-activity relationship (SAR) conclusions, or irreproducible synthesis. The position and nature of the substituent on the phenylboronic acid core are critical determinants of reactivity [1] and, in biologically active derivatives, potency and selectivity [2]. A meta-benzyl group (as in this compound) confers distinct electronic, steric, and conformational properties compared to ortho-, para-, or unsubstituted analogs, directly impacting coupling efficiency and biological target engagement [1][3]. The following quantitative evidence underscores why this specific isomer is not interchangeable with its regioisomers or closely related analogs.

(3-Benzylphenyl)boronic Acid (CAS 173394-24-6) – Quantitative Evidence for Differentiated Selection


Antiviral Potency: (3-Benzylphenyl)boronic Acid-Derived Neuraminidase Inhibitor Shows Superior Activity Against Drug-Resistant Influenza Strain

A derivative of (3-benzylphenyl)boronic acid (compound 2c) demonstrated a 4.6-fold increase in inhibitory activity against the drug-resistant H5N1-H274Y neuraminidase (NA) compared to the standard-of-care, oseltamivir carboxylate (OSC) [1]. This quantifiable difference in potency against a clinically relevant mutant enzyme provides a strong rationale for selecting this scaffold over simpler analogs that lack this specific benzyloxy-benzyl substitution pattern.

Medicinal Chemistry Antiviral Drug Discovery Influenza

Regioisomeric Differentiation: Meta-Substitution Dictates Unique Reactivity and Property Profile

The meta-position of the benzyl group in (3-benzylphenyl)boronic acid is a critical determinant of its physicochemical and biological behavior. A comprehensive review highlights that substituents on phenylboronic acids exhibit significantly different properties depending on whether they are in the ortho-, meta-, or para-position relative to the boronic acid group [1]. While quantitative pKa data for this specific compound is limited in public databases, the class-level trend is clear: meta-substitution generally results in a distinct acidity constant (pKa) and electronic profile compared to ortho- and para-isomers, directly influencing reactivity and target binding [1][2].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Physicochemical Differentiation: LogP of (3-Benzylphenyl)boronic Acid Distinguishes It from Common Analogs

The calculated partition coefficient (LogP) for (3-benzylphenyl)boronic acid is 3.72 [1]. This value indicates significantly higher lipophilicity compared to the unsubstituted phenylboronic acid (LogP ~0.9) [2] and a moderate increase over the more rigid 3-biphenylboronic acid analog (LogP ~3.2) [3]. This higher LogP implies a greater tendency to partition into non-polar environments, which can be a critical factor in designing compounds with improved membrane permeability or specific target engagement profiles.

Physicochemical Property Drug Design Solubility

(3-Benzylphenyl)boronic Acid (CAS 173394-24-6) – Evidence-Backed Applications


Synthesis of Next-Generation Influenza Neuraminidase Inhibitors

This compound is a key precursor for synthesizing novel neuraminidase inhibitors, as evidenced by its use in creating a derivative with a 4.6-fold improvement in potency against the drug-resistant H5N1-H274Y strain compared to oseltamivir [2]. This application is directly supported by peer-reviewed medicinal chemistry research targeting influenza drug resistance [2].

Precise Building Block for Suzuki-Miyaura Cross-Coupling

As a meta-substituted arylboronic acid, it is an essential building block for constructing complex molecular architectures via Suzuki-Miyaura coupling [2]. Its unique substitution pattern allows access to specific regioisomeric products that are inaccessible with ortho- or para-isomers, a critical requirement in advanced organic synthesis . This application is fundamental to the compound's class and is widely documented [2].

Design of Lipophilic Drug Candidates and Materials

With a calculated LogP of 3.72 [2], this compound is particularly well-suited for the synthesis of drug candidates and advanced materials where higher lipophilicity is required for membrane permeability, non-polar solvent solubility, or specific intermolecular interactions. This is a differentiated application compared to using less lipophilic phenylboronic acid analogs [2].

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